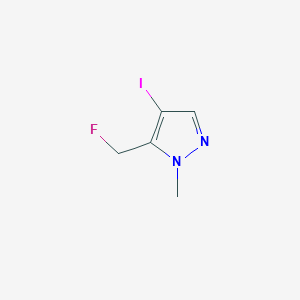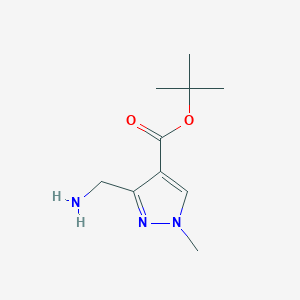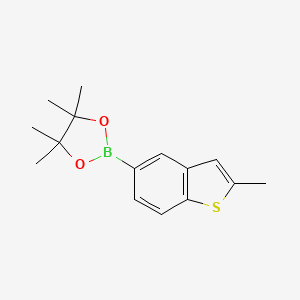
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane (TMBTDB) is a novel organic compound that has recently been synthesized and studied for its potential applications in the scientific research field. TMBTDB is a boron-containing molecule with a high degree of structural complexity and a unique reactivity. It has been studied for its potential applications in the fields of materials science, organic synthesis, and catalysis.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been studied for its potential applications in the fields of materials science, organic synthesis, and catalysis. In materials science, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of polymers and other materials with unique properties. In organic synthesis, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a reagent for the synthesis of complex organic molecules. In catalysis, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a catalyst for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is not yet fully understood. It is believed that the boron atom in the molecule acts as a Lewis acid, which can react with other molecules to form new bonds. The reaction is believed to be facilitated by the presence of the palladium catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane are not yet fully understood. However, it is believed that the boron atom in the molecule may have some effect on the activity of enzymes and other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The limitations of using 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in laboratory experiments include its instability in air and its low solubility in organic solvents.
Orientations Futures
The potential future directions for the use of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in materials science, organic synthesis, and catalysis. Additionally, further research into the synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane and its derivatives could lead to the development of new compounds with unique properties. Finally, further research into the use of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in drug development could lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane involves the use of a palladium-catalyzed cross-coupling reaction between 4,4,5,5-tetramethyl-2-bromo-1,3,2-dioxaborolane and 2-methyl-1-benzothiophen-5-yl bromide. The reaction is conducted in the presence of a palladium catalyst and a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as argon, at a temperature of 80-100°C. The reaction typically takes 3-5 hours to complete, and yields a product that is >95% pure.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-8-11-9-12(6-7-13(11)19-10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJQFSAOXWERHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


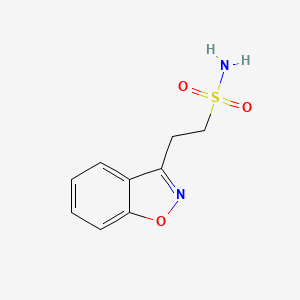
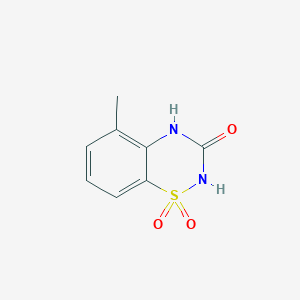


![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)
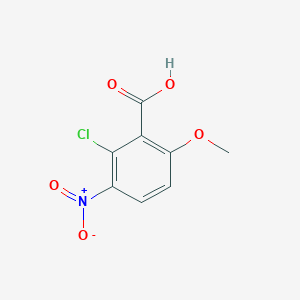
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
